Mirtazapine N-Sulfate Sodium Salt is a derivative of mirtazapine, a tetracyclic antidepressant primarily used for the treatment of major depressive disorder. This compound exhibits similar pharmacological properties to mirtazapine, which acts as a noradrenergic and specific serotonergic antidepressant. Mirtazapine N-Sulfate Sodium Salt is classified under the category of organic compounds and is recognized for its role in enhancing neurotransmitter release in the central nervous system.
Mirtazapine N-Sulfate Sodium Salt is synthesized from mirtazapine, which was first synthesized in 1989 and received approval for clinical use in the mid-1990s. The compound is categorized as an atypical antidepressant and falls under the class of tetracyclic antidepressants. It is also classified as a sodium salt, indicating that it contains sodium ions that may enhance its solubility and bioavailability.
The synthesis of Mirtazapine N-Sulfate Sodium Salt typically involves the sulfation of mirtazapine using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate to form the sodium salt. The reaction can be outlined as follows:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, the reaction is carried out under controlled temperatures to prevent degradation of the mirtazapine structure.
Mirtazapine N-Sulfate Sodium Salt retains the core structure of mirtazapine while incorporating a sulfate group. The molecular formula can be represented as CHNOSNa. The presence of the sulfate group modifies its pharmacokinetic properties, potentially enhancing solubility.
The primary chemical reactions involving Mirtazapine N-Sulfate Sodium Salt include:
The stability of Mirtazapine N-Sulfate Sodium Salt under various pH conditions is essential for its application in pharmaceutical formulations. Stability studies typically assess degradation pathways and half-life under acidic and basic conditions.
Mirtazapine N-Sulfate Sodium Salt operates similarly to its parent compound by antagonizing central presynaptic alpha-2 adrenergic receptors, which leads to increased release of serotonin and norepinephrine in the synaptic cleft. This mechanism contributes to its antidepressant effects.
Mirtazapine N-Sulfate Sodium Salt has several scientific uses:
Mirtazapine N-Sulfate Sodium Salt is a sulfated derivative of the tetracyclic antidepressant mirtazapine, formed via esterification at the piperazine nitrogen. The molecular formula is C₁₇H₁₈N₃O₃S·Na (non-deuterated form), with a molecular weight of 367.40 g/mol. Deuterated variants (e.g., Mirtazapine-d₃ N-Sulfate Sodium Salt, C₁₇D₃H₁₆N₃NaO₃S) exhibit a molecular weight of 371.42 g/mol, confirmed by high-resolution mass spectrometry [1] [7]. Key structural features include:
InChI=1S/C17H19N3O3S.Na/c1-20...
[1]). Table 1: Molecular Properties of Mirtazapine N-Sulfate Sodium Salt
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₃O₃S·Na |
Molecular Weight (g/mol) | 367.40 |
Deuterated Formula | C₁₇D₃H₁₆N₃NaO₃S |
Deuterated MW (g/mol) | 371.42 |
Sulfation Site | Piperazine N⁴ |
Key IR Absorptions (cm⁻¹) | 1240 (S=O), 1050 (S-O-C) |
Synthesis occurs via direct sulfation of mirtazapine using sulfur trioxide (SO₃) complexes or chlorosulfonic acid, followed by sodium salt precipitation. Alternative pathways involve in situ sulfation during mirtazapine synthesis [3] [4].
Stepwise Mechanism:
Table 2: Synthesis Method Comparison
Method | Reagent | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
SO₃-Pyridine Complex | SO₃·C₅H₅N | 85 | 99.2 | Mild conditions, low side products |
Chlorosulfonic Acid | ClSO₃H | 78 | 98.5 | Rapid reaction |
Sulfur Trioxide-DMF | SO₃·(CH₃)₂NCOH | 82 | 98.8 | Solubility in aprotic solvents |
Critical parameters include:
Stability is highly dependent on pH, temperature, and humidity. Key degradation pathways include hydrolysis of the sulfate ester bond and oxidative N-demethylation [3] [10].
Stability Profile:
Table 3: Stability Kinetics in Aqueous Buffer (25°C)
pH | Degradation Rate Constant (h⁻¹) | Half-Life (Days) | Primary Degradant |
---|---|---|---|
2.0 | 0.042 | 0.7 | Mirtazapine |
5.0 | 0.0005 | 58.0 | None detected |
7.4 | 0.0012 | 24.1 | N-Desmethyl metabolite |
9.0 | 0.0058 | 5.0 | Sulfate-oxidized dimer |
Physicochemical Differences:
Pharmacological Implications:
Table 4: Key Property Comparison
Property | Mirtazapine N-Sulfate Sodium Salt | Mirtazapine |
---|---|---|
Aqueous Solubility (mg/mL) | 32.0 ± 1.5 | 0.20 ± 0.05 |
Log P (Octanol/Water) | -1.2 ± 0.1 | 2.6 ± 0.2 |
Plasma Protein Binding (%) | 45–50 | 85 |
H₁ Receptor Affinity (Kᵢ, nM) | >10,000 | 0.14 |
α₂-Adrenergic Kᵢ (nM) | >5,000 | 500 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3